Methyl 2-[(2-{[(4-chlorophenyl)sulfonyl]amino}acetyl)amino]-4-(methylsulfanyl)butanoate
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Description
Methyl 2-[(2-{[(4-chlorophenyl)sulfonyl]amino}acetyl)amino]-4-(methylsulfanyl)butanoate is a useful research compound. Its molecular formula is C14H19ClN2O5S2 and its molecular weight is 394.89. The purity is usually 95%.
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Scientific Research Applications
Hydrogen Bond Studies
Research has highlighted the significance of hydrogen bonds in compounds with similar structural motifs, emphasizing their role in stabilizing molecular structures and influencing reactivity. These findings, based on studies of substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, underline the importance of such interactions in chemical compounds (T. Romero & Angela Margarita, 2008).
Synthesis and Applications
New synthetic routes to create derivatives and related compounds offer insights into the versatility and potential applications of Methyl 2-[(2-{[(4-chlorophenyl)sulfonyl]amino}acetyl)amino]-4-(methylsulfanyl)butanoate. For instance, a study on the synthesis of 4H-1,4-benzothiazine derivatives from related isocyanophenylthio compounds shows the adaptability of such chemical structures in creating novel compounds with potential application in various fields (Kazuhiro Kobayashi et al., 2006).
Molecular Docking and Vibrational Studies
Molecular docking and vibrational studies on derivatives of this compound, such as {4 - (2, 6) dichlorophenyl amino 2 - methylidene 4 - oxobutanoic acid, provide valuable insights into their electronic, structural, and optical properties. These investigations contribute to understanding the reactivity and potential uses of these compounds in various scientific domains (K. Vanasundari et al., 2018).
Chemical Transformations and Reactivity
Studies on the chemical transformations and reactivity of related sulfur-containing compounds shed light on the chemical behavior and potential applications of this compound. For example, research on the oxidation of methyl (methylthio)methyl sulfoxide demonstrates the compound's reactivity and potential for creating derivatives with varying oxidation states, which could be relevant for its applications (Katsuyuki Ogura et al., 1980).
Properties
IUPAC Name |
methyl 2-[[2-[(4-chlorophenyl)sulfonylamino]acetyl]amino]-4-methylsulfanylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O5S2/c1-22-14(19)12(7-8-23-2)17-13(18)9-16-24(20,21)11-5-3-10(15)4-6-11/h3-6,12,16H,7-9H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKAXKSIQHRBZIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCSC)NC(=O)CNS(=O)(=O)C1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.